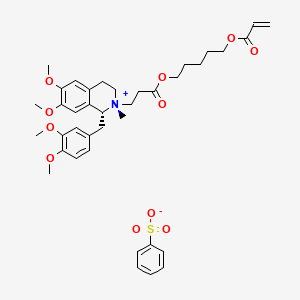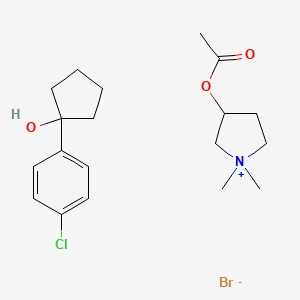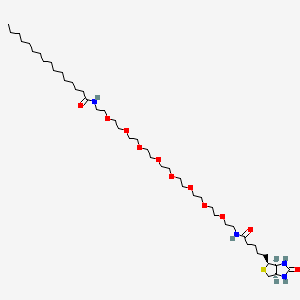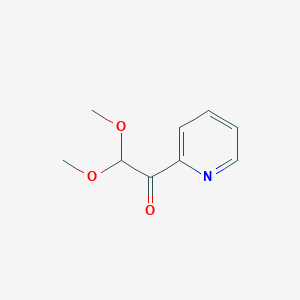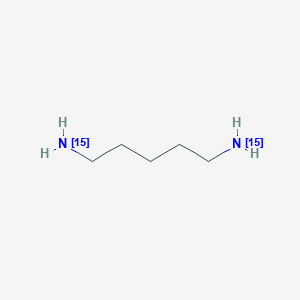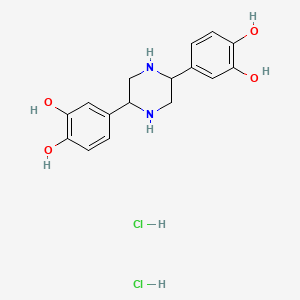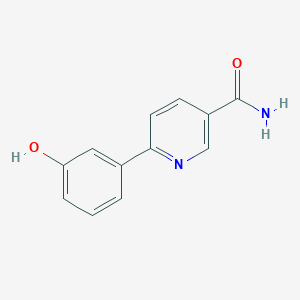
6-(3-Hydroxyphenyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Hydroxyphenyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with a hydroxyphenyl group at the 6-position and a carboxamide group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Hydroxyphenyl)pyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxybenzaldehyde with 3-cyanopyridine in the presence of a base, followed by hydrolysis and subsequent amidation to form the desired carboxamide . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process may be scaled up to produce large quantities of the compound for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Hydroxyphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-(3-quinonyl)pyridine-3-carboxamide.
Reduction: Formation of 6-(3-hydroxyphenyl)pyridine-3-amine.
Substitution: Formation of 6-(3-alkoxyphenyl)pyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
6-(3-Hydroxyphenyl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-(3-Hydroxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-3-carboxamide: Lacks the hydroxyphenyl group, making it less versatile in certain reactions.
6-Hydroxy-3-pyridinecarboxamide: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
6-(3-Hydroxyphenyl)pyridine-3-carboxamide is unique due to the presence of both the hydroxyphenyl and carboxamide groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to its simpler analogs .
Propiedades
Fórmula molecular |
C12H10N2O2 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
6-(3-hydroxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10N2O2/c13-12(16)9-4-5-11(14-7-9)8-2-1-3-10(15)6-8/h1-7,15H,(H2,13,16) |
Clave InChI |
COEAHJAZKSHAOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)C2=NC=C(C=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


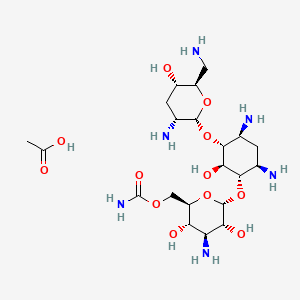
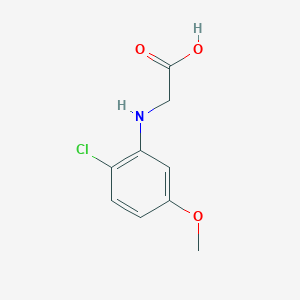
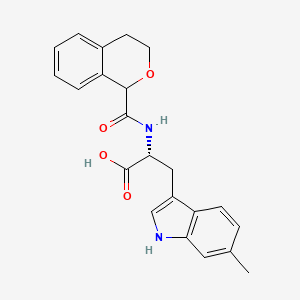
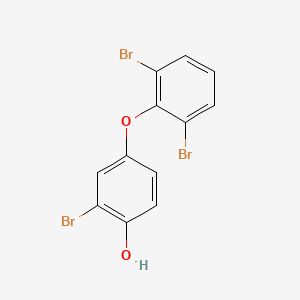
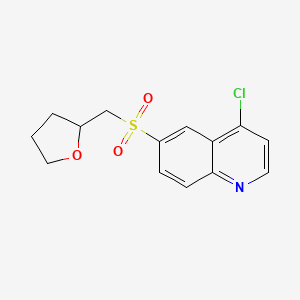

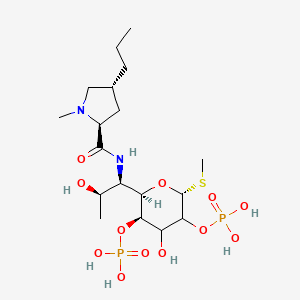
![O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate](/img/structure/B13848791.png)
